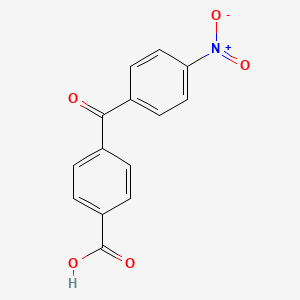

4-(4-Nitrobenzoyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGHZEMNYJKTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308862 | |

| Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7377-13-1 | |

| Record name | 7377-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 4-(4-Nitrobenzoyl)benzoic acid"

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Nitrobenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a key intermediate in the development of advanced materials and pharmaceutical agents. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice. This document details a robust two-step synthetic pathway commencing with a Friedel-Crafts acylation, followed by a selective oxidation. It further establishes a rigorous, multi-technique analytical workflow for the structural verification and purity assessment of the final compound. All protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthetic Overview

This compound is a bifunctional molecule of significant interest. Its rigid benzophenone core, coupled with the distinct electronic properties of the nitro and carboxylic acid moieties, makes it a valuable building block in polymer science, coordination chemistry, and medicinal chemistry. The synthesis of this target molecule is a classic exercise in multi-step organic synthesis, requiring precise control over electrophilic aromatic substitution and selective oxidation.

This guide outlines a reliable and scalable two-step synthesis:

-

Friedel-Crafts Acylation: The synthesis initiates with the Lewis acid-catalyzed acylation of toluene with 4-nitrobenzoyl chloride. This reaction forms the carbon-carbon bond that establishes the core benzophenone structure, yielding 4-methyl-4'-nitrobenzophenone.

-

Selective Oxidation: The intermediate is then subjected to oxidation, specifically targeting the benzylic methyl group. Using a powerful oxidizing agent like potassium permanganate, the methyl group is converted to a carboxylic acid, affording the final product, this compound, while leaving the benzophenone skeleton intact.[1]

The subsequent characterization workflow employs a suite of spectroscopic and analytical techniques to unequivocally confirm the identity and purity of the synthesized compound.

Synthesis of this compound

The synthetic pathway is designed for efficiency and control, leveraging well-established and understood organic transformations.

Step 1: Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[2] In this step, the electrophile is a highly reactive acylium ion, generated in situ from 4-nitrobenzoyl chloride and a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).[2][3] Toluene, an activated aromatic ring, then acts as the nucleophile.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride reacts violently with water.[4][5] Any moisture will deactivate the catalyst, halting the reaction. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.

-

Catalyst Stoichiometry: More than one equivalent of AlCl₃ is required. This is because the catalyst complexes not only with the acyl chloride but also with the ketone product, which would otherwise deactivate it.[2]

-

Temperature Control: The initial reaction is highly exothermic. Cooling to 0°C during the addition of reagents prevents uncontrolled side reactions. The methyl group on toluene directs electrophilic substitution to the ortho and para positions. Steric hindrance from the bulky acyl group strongly favors substitution at the para position, leading to high regioselectivity.[6]

-

Quenching: The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. This hydrolyzes the aluminum chloride complexes and protonates the alkoxide, liberating the ketone product.[2]

Experimental Protocol: Synthesis of 4-Methyl-4'-nitrobenzophenone

-

Setup: Assemble a dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (33.3 g, 0.25 mol) followed by 100 mL of anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice-water bath.

-

Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (37.1 g, 0.20 mol) in 50 mL of anhydrous dichloromethane and add this solution to the dropping funnel.[7][8] Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0-5°C.

-

Substrate Addition: In the dropping funnel, prepare a solution of toluene (18.4 g, 0.20 mol) in 30 mL of anhydrous dichloromethane.[9][10] Add this solution dropwise to the reaction mixture over 30 minutes, again maintaining a low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0°C. Cautiously pour the mixture into a 1 L beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. Stir until the ice has melted and the complexes have decomposed.

-

Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield 4-methyl-4'-nitrobenzophenone as a pale yellow solid.

Step 2: Oxidation of 4-Methyl-4'-nitrobenzophenone

The selective oxidation of a methyl group on an aromatic ring to a carboxylic acid requires a potent oxidizing agent.[1] Potassium permanganate (KMnO₄) is highly effective for this transformation, particularly for benzylic C-H bonds.

Causality Behind Experimental Choices:

-

Oxidizing Agent: KMnO₄ is a strong and cost-effective oxidant. The reaction is typically performed in a basic or neutral aqueous solution.[1]

-

Solvent System: A mixture of pyridine and water is used. Pyridine helps to solubilize the organic starting material in the aqueous permanganate solution, facilitating the reaction.

-

Work-up: The initial product of the oxidation is the manganese dioxide (MnO₂) byproduct, a brown solid, and the potassium salt of the carboxylic acid. Acidification with HCl is necessary to precipitate the desired free carboxylic acid and to dissolve the MnO₂. Sodium bisulfite is added to reduce any remaining purple permanganate and to further help dissolve the manganese dioxide.

Experimental Protocol: Synthesis of this compound

-

Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-methyl-4'-nitrobenzophenone (24.1 g, 0.10 mol), 200 mL of pyridine, and 100 mL of water.

-

Oxidant Addition: Heat the mixture to reflux. Once refluxing, add potassium permanganate (31.6 g, 0.20 mol) portion-wise over 1 hour.[11][12] Be cautious as the reaction can be vigorous.

-

Reaction: Maintain the reflux for 4-6 hours, or until the purple color of the permanganate has disappeared and is replaced by a brown precipitate of manganese dioxide.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the bulk of the manganese dioxide. Wash the solid with hot water.

-

Purification: Combine the filtrate and washings. If any pyridine is present, it can be removed by distillation. Cool the aqueous solution in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 2. A white precipitate of this compound will form.

-

Decolorization: If the solution retains a purple or brown color, add a saturated solution of sodium bisulfite dropwise until the solution is colorless.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the final product. The following workflow provides a comprehensive analysis.

Analytical Techniques and Expected Results

The following table summarizes the expected analytical data for this compound.

| Technique | Purpose | Expected Result |

| Melting Point | Assess purity | A sharp melting point range is expected for the pure compound. |

| FT-IR Spectroscopy | Identify functional groups | - Broad peak ~3000 cm⁻¹ (O-H of carboxylic acid)- Sharp peak ~1700 cm⁻¹ (C=O of carboxylic acid)- Sharp peak ~1660 cm⁻¹ (C=O of ketone)- Strong peaks at ~1520 and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretching of nitro group) |

| ¹H NMR Spectroscopy | Determine proton environment | - A singlet in the downfield region (>10 ppm) for the carboxylic acid proton.- A complex multiplet pattern in the aromatic region (7.5-8.5 ppm) corresponding to the 8 aromatic protons on the two distinct rings. Protons adjacent to the nitro and carbonyl groups will be the most downfield. |

| ¹³C NMR Spectroscopy | Determine carbon skeleton | - Two distinct signals for the carbonyl carbons (>165 ppm).- Multiple signals in the aromatic region (120-150 ppm).- The carbon attached to the nitro group will be shifted downfield. |

| Mass Spectrometry | Confirm molecular weight | - Molecular Formula: C₁₄H₉NO₅- Molecular Weight: 271.23 g/mol - Expected molecular ion peak [M]⁺ or [M+H]⁺ at m/z ≈ 271 or 272. |

General Experimental Protocols for Characterization

-

Melting Point: A small amount of the dried, crystalline sample is packed into a capillary tube and the melting range is determined using a standard melting point apparatus.

-

FT-IR Spectroscopy: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: The sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: A dilute solution of the sample is prepared and analyzed using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Safety and Hazard Management

The synthesis involves several hazardous chemicals that require strict safety protocols.[7][9][11][13] All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toluene: Highly flammable liquid and vapor.[9][10][14] It is a skin irritant and can cause drowsiness or dizziness.[9]

-

4-Nitrobenzoyl chloride: Corrosive solid that causes severe skin burns and eye damage.[7][8][15] It reacts with water, liberating toxic gas.[7]

-

Aluminum chloride (anhydrous): Causes severe skin burns and eye damage.[13][16][17] Reacts violently with water, releasing heat and corrosive hydrogen chloride gas.[4][5]

-

Potassium Permanganate: Strong oxidizer that may intensify fire.[12][18] Harmful if swallowed and causes severe skin burns and eye damage.[12][19][20]

Ensure that eyewash stations and safety showers are readily accessible.[4][18] All chemical waste must be disposed of in accordance with institutional and local regulations.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined two-step synthetic route involving Friedel-Crafts acylation and subsequent oxidation, researchers can reliably produce this valuable chemical intermediate. The comprehensive characterization workflow ensures the structural integrity and purity of the final compound. Adherence to the described protocols and safety precautions will enable the successful and safe execution of this synthesis, providing a solid foundation for further research and development activities.

References

- Fisher Scientific. (2009). Toluene - SAFETY DATA SHEET.

- BenchChem. (n.d.). Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid: A Technical Guide.

- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.

- Carl ROTH. (n.d.). Safety Data Sheet: Toluene.

- Fisher Scientific. (2009). 4-Nitrobenzoyl chloride - SAFETY DATA SHEET.

- Fisher Scientific. (2010). Aluminum chloride - SAFETY DATA SHEET.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: toluene.

- ChemicalBook. (2025). 4-Nitrobenzoyl chloride - Safety Data Sheet.

- VWR. (2015). SAFETY DATA SHEET Toluene BDH1151.

- BenchChem. (n.d.). 4-Methyl-4'-nitrobenzophenone | CAS 5350-47-0.

- Materion Electronic Materials. (2024). Safety Data Sheet - Aluminum chloride (AlCl3).

- H-B Instrument. (2013). Toluene - Safety Data Sheet.

- Oxford Health. (2022). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate.

- New Jersey Department of Health. (2002). Potassium Permanganate Hazard Summary.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium permanganate.

- Redox. (2022). Safety Data Sheet Aluminium Chloride.

- International Chemical Safety Cards (ICSCs). (2016). ICSC 0672 - POTASSIUM PERMANGANATE.

- Fisher Scientific. (2009). Potassium permanganate - SAFETY DATA SHEET.

- ECHEMI. (n.d.). 4-Nitrobenzoyl chloride SDS, 122-04-3 Safety Data Sheets.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Aluminum chloride.

- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.

- Scribd. (n.d.). Friedel-Crafts Acylation of Toluene.

- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.

Sources

- 1. 4-Methyl-4'-nitrobenzophenone|CAS 5350-47-0 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. fishersci.com [fishersci.com]

- 5. redox.com [redox.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. nj.gov [nj.gov]

- 12. chemos.de [chemos.de]

- 13. carlroth.com [carlroth.com]

- 14. chemos.de [chemos.de]

- 15. echemi.com [echemi.com]

- 16. materion.com [materion.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]

- 20. ICSC 0672 - POTASSIUM PERMANGANATE [chemicalsafety.ilo.org]

A Technical Guide to the Spectroscopic Characterization of 4-(4-Nitrobenzoyl)benzoic Acid

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(4-Nitrobenzoyl)benzoic acid, a molecule of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative data from related chemical structures.

Introduction

This compound is a derivative of benzoic acid containing a nitrobenzoyl substituent. Its molecular structure, featuring two substituted benzene rings, a carboxylic acid group, a ketone linkage, and a nitro group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for elucidating its role in various chemical reactions. This guide will detail the expected spectral features and provide protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound dictates its interaction with electromagnetic radiation, forming the basis of its NMR and IR spectra. The presence of distinct functional groups and aromatic systems leads to characteristic signals that can be unambiguously assigned.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals predominantly in the aromatic region, corresponding to the protons on the two benzene rings, and a characteristic broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants can be influenced by the solvent used.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid Proton (-COOH) |

| ~8.30 | Doublet | 2H | Aromatic Protons (ortho to -NO₂) |

| ~8.15 | Doublet | 2H | Aromatic Protons (ortho to -COOH) |

| ~7.95 | Doublet | 2H | Aromatic Protons (meta to -NO₂) |

| ~7.80 | Doublet | 2H | Aromatic Protons (meta to -COOH) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound will display distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon of the carboxylic acid.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~195.0 | Ketone Carbonyl Carbon (C=O) |

| ~166.0 | Carboxylic Acid Carbonyl Carbon (C=O) |

| ~150.0 | Aromatic Carbon attached to -NO₂ |

| ~124.0 - 145.0 | Aromatic Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its carboxylic acid, ketone, and nitro functionalities. The broad O-H stretch of the carboxylic acid is a particularly notable feature.[1][2][3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1660 | Strong | C=O stretch (Ketone) |

| 1520 & 1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| 1600, 1450 | Medium-Weak | C=C stretch (Aromatic rings) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~1200 | Medium | C-N stretch |

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Protocol

Caption: Workflow for IR data acquisition.

Conclusion

The spectroscopic characterization of this compound by NMR and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The predicted spectral data, based on the analysis of its functional groups and aromatic systems, serves as a reliable reference for researchers. The experimental protocols outlined in this guide ensure the acquisition of high-quality, reproducible data, which is fundamental for any scientific investigation involving this compound.

References

-

Be̅rziņš, A; Semjonova, A; Actiņš, A; Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth and Design, 21 (9), 4823-4836. [Link]

-

ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

UCL Discovery. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

PubMed. (2019). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

-

SpectraBase. benzoic acid, 4-(4-nitrobenzoyl)-, 2-oxo-2-phenylethyl ester - Optional[1H NMR] - Spectrum. [Link]

-

Wikipedia. 4-Nitrobenzoic acid. [Link]

-

Current Trends in Pharmacy and Pharmaceutical Chemistry. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

SpectraBase. This compound. [Link]

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Wiley Online Library. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

-

NIST WebBook. Benzoic acid, 4-nitro-. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Predicted Crystal Structure of 4-(4-Nitrobenzoyl)benzoic acid

This technical guide offers a comprehensive analysis of 4-(4-Nitrobenzoyl)benzoic acid, a molecule of interest in materials science and pharmaceutical development. While a definitive single-crystal X-ray structure has not been publicly reported, this document provides a detailed overview of its chemical and physical properties, a validated synthesis protocol, and a predictive exploration of its crystal structure. This analysis is grounded in the established principles of crystallography and informed by the known structures of analogous substituted benzophenones and nitrobenzoic acids.

Introduction: The Significance of Benzophenone Derivatives

Benzophenone and its derivatives are a cornerstone in various fields, including photochemistry, polymer science, and drug design. Their utility often stems from the unique electronic and steric properties conferred by the diarylketone motif. The introduction of substituents onto the phenyl rings, such as the nitro (–NO₂) and carboxylic acid (–COOH) groups in this compound, dramatically influences the molecule's polarity, acidity, and intermolecular interactions. These modifications are pivotal in tailoring the material's bulk properties, such as crystal packing, melting point, and solubility, which are critical parameters in drug development and materials engineering.

This guide will first detail the synthesis and fundamental physicochemical properties of this compound. Subsequently, it will delve into a predictive analysis of its solid-state structure, focusing on the likely supramolecular assemblies driven by hydrogen bonding and π-π stacking interactions.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process, beginning with the oxidation of a readily available precursor, followed by a Friedel-Crafts acylation reaction.

Synthesis Protocol

A common and effective route for the synthesis of this compound involves the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid, which is then used to acylate a suitable aromatic substrate. A plausible synthetic pathway is outlined below.

Step 1: Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid

4-Nitrobenzoic acid is commercially available but can also be synthesized by the oxidation of 4-nitrotoluene.[1][2] A typical laboratory-scale procedure utilizes a strong oxidizing agent like sodium dichromate in sulfuric acid.[3]

-

Reaction: In a round-bottom flask equipped with a mechanical stirrer, 4-nitrotoluene is treated with a solution of sodium dichromate and water. Concentrated sulfuric acid is then added portion-wise while monitoring the temperature. The reaction mixture is heated to drive the oxidation.

-

Workup and Purification: After cooling, the crude product is filtered and washed. To remove chromium salts, the product is treated with dilute sulfuric acid.[3] The purified 4-nitrobenzoic acid is then dissolved in a basic solution (e.g., sodium hydroxide) and re-precipitated by the addition of acid, followed by filtration and drying.[3]

Step 2: Synthesis of 4-Nitrobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl).[4]

-

Reaction: 4-Nitrobenzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), until the evolution of gas ceases.[4]

-

Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure, to yield crude 4-nitrobenzoyl chloride as a yellow solid.[4][5]

Step 3: Friedel-Crafts Acylation to Yield this compound

While a direct Friedel-Crafts acylation of benzoic acid with 4-nitrobenzoyl chloride is challenging due to the deactivating nature of the carboxylic acid group, a more feasible approach involves the acylation of a precursor like toluene, followed by oxidation of the methyl group. An alternative and more direct route, though potentially lower-yielding, would be the acylation of a protected benzoic acid derivative or a direct acylation under harsh conditions. For the purpose of this guide, we will consider the acylation of a more reactive substrate as a conceptual pathway.

A more direct, albeit less common, synthesis could involve a Friedel-Crafts reaction between 4-nitrobenzoyl chloride and a suitable benzoic acid derivative.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₅ | [6][7] |

| Molecular Weight | 271.23 g/mol | [7] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Hydrogen Bond Acceptors | 5 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 3 | [6] |

| Topological Polar Surface Area | 100 Ų | [6] |

The presence of both a carboxylic acid and a nitro group significantly influences the molecule's electronic and solubility characteristics. The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid.[8] The molecule is expected to be soluble in polar organic solvents.

Predictive Crystal Structure Analysis

In the absence of experimental single-crystal X-ray diffraction data for this compound, we can predict its likely solid-state structure by examining the crystal structures of analogous compounds. The key intermolecular interactions that will govern the crystal packing are hydrogen bonding and π-π stacking.

Anticipated Supramolecular Synthons

The primary supramolecular synthon in the crystal structure of this compound is expected to be the carboxylic acid dimer. This is a highly robust and common feature in the crystal structures of carboxylic acids, including substituted benzoic acids.[8]

Caption: Expected carboxylic acid dimer formation via hydrogen bonding.

This dimeric structure creates a planar, eight-membered ring that is a foundational building block for the extended crystal lattice.

Role of the Nitro Group and Benzophenone Core

The nitro group is a potent hydrogen bond acceptor and can participate in weaker C-H···O interactions.[9] Furthermore, the electron-deficient nature of the nitro-substituted phenyl ring and the electron-rich nature of the other phenyl ring can promote π-π stacking interactions. The benzophenone core itself is not planar, with the two phenyl rings typically exhibiting a significant dihedral angle (twist) relative to each other to minimize steric hindrance.[9][10][11] This twist angle is influenced by the substituents on the rings and the packing forces within the crystal.[9][10][11]

The interplay of the strong carboxylic acid dimerization and weaker C-H···O and π-π interactions will dictate the overall three-dimensional packing of the molecules in the crystal.

Caption: Intermolecular forces governing the predicted crystal structure.

Conclusion and Future Work

This compound is a molecule with significant potential in materials and pharmaceutical sciences, owing to its functional groups that can engage in a variety of intermolecular interactions. While its definitive crystal structure remains to be determined, this guide has provided a robust framework for its synthesis and a predictive model of its solid-state architecture based on well-understood principles of supramolecular chemistry.

The logical next step in the characterization of this compound is the growth of single crystals suitable for X-ray diffraction analysis. This experimental data would provide invaluable insights into its precise molecular conformation and crystal packing, validating and refining the predictions made herein. Such knowledge is crucial for the rational design of novel materials and active pharmaceutical ingredients with tailored solid-state properties.

References

-

Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. ACS Figshare. (2022-10-14). [Link]

-

Conformations of substituted benzophenones. PubMed. [Link]

-

Conformations of substituted benzophenones. IUCr Journals. [Link]

-

Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. ACS Publications. (2024-09-25). [Link]

-

4-Nitrobenzoic acid. Wikipedia. [Link]

-

4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502. PubChem. [Link]

-

4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. PubChem. [Link]

-

4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320. PubChem. [Link]

-

Benzoic acid, 4-nitro-, hydrazide | C7H7N3O3 | CID 3693744. PubChem. [Link]

-

Nitrobenzoic acid. Wikipedia. [Link]

-

p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

Sources

- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Nitrobenzoyl azide | C7H4N4O3 | CID 102323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound 97.00% | CAS: 7377-13-1 | AChemBlock [achemblock.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

Solubility Profile of 4-(4-Nitrobenzoyl)benzoic Acid in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient or key intermediate is a critical physicochemical parameter that dictates its behavior in synthesis, purification, formulation, and biological systems. This technical guide addresses the solubility of 4-(4-Nitrobenzoyl)benzoic acid (CAS No. 7377-13-1), a molecule of interest in organic synthesis and materials science. In the absence of publicly available experimental solubility data, this document provides a comprehensive framework for predicting its solubility based on a first-principles analysis of its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended to empower researchers and drug development professionals with the theoretical knowledge and practical tools necessary to effectively work with this compound.

Introduction and Physicochemical Properties

This compound is a complex organic molecule featuring a diaryl ketone core, further functionalized with both a carboxylic acid group and a nitro group. This unique combination of functional groups results in a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding these interactions is paramount for designing robust synthetic routes, developing effective purification strategies (such as crystallization), and formulating for downstream applications.

The fundamental principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[1] For a multifunctional molecule like this compound, predicting this profile requires a detailed analysis of its constituent parts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7377-13-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₉NO₅ | [2][3][5] |

| Molecular Weight | 271.23 g/mol | [2][5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Topological Polar Surface Area (TPSA) | 100 Ų | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Hydrogen Bond Donor Count | 1 (from the carboxylic acid) | Inferred from structure |

| Rotatable Bond Count | 3 | [3] |

Theoretical Framework for Solubility Prediction

The solubility of this compound is a composite of the contributions from its three primary functional regions: the carboxylic acid group, the aromatic ketone core, and the nitro group.

Influence of the Carboxylic Acid Group (-COOH)

The carboxylic acid moiety is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor.[6] This feature typically enhances solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[7] However, the solubility of carboxylic acids in water decreases as the size of the non-polar hydrocarbon portion of the molecule increases.[8] Furthermore, carboxylic acids can form stable, hydrogen-bonded dimers in non-polar solvents, which can influence their solubility behavior.[7]

Influence of the Aromatic Ketone Core

The central benzophenone-like structure consists of two phenyl rings and a ketone group. This large aromatic system is inherently non-polar and hydrophobic, which will limit solubility in highly polar solvents like water but promote solubility in solvents with aromatic character (e.g., toluene) or those capable of dipole-dipole interactions.[9][10] The ketone's carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.[11][12] Small ketones are often soluble in water, but this solubility diminishes rapidly as the non-polar carbon structure grows.[13]

Influence of the Nitro Group (-NO₂)

The nitro group is a strongly polar and electron-withdrawing functional group.[14] Its presence significantly increases the overall polarity of the molecule. This electronic effect can enhance interactions with polar solvents. The nitro group contributes to the molecule's high topological polar surface area (TPSA), a parameter often correlated with solubility and permeability. While it can enhance solubility in polar organic solvents, it does not typically confer significant water solubility on its own, especially when part of a large aromatic system.[15][16]

A Quantitative Approach: Hansen Solubility Parameters (HSP)

A more sophisticated method for predicting solubility involves the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in a three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[17] While the specific HSP values for this compound are not published, a researcher could experimentally determine them or use group contribution methods to estimate them, providing a powerful tool for selecting optimal solvents or designing solvent blends.[18][19]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound can be predicted. The molecule possesses both highly polar (-COOH, -NO₂) and large non-polar (diaryl) regions, suggesting it will be most soluble in polar aprotic solvents that can accommodate both features.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | High | These solvents have strong dipoles and can accept hydrogen bonds from the -COOH group, effectively solvating the polar regions. Their organic nature can also accommodate the aromatic core. Acetone is a good solvent for both ketones and carboxylic acids.[10][20] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, interacting favorably with the -COOH, -NO₂, and ketone groups. Solubility may be slightly lower than in polar aprotic solvents due to the large hydrophobic core. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being a polar ether, is expected to be a better solvent than diethyl ether. These solvents can accept hydrogen bonds but lack the strong dipolar character of DMSO or the H-bond donating ability of alcohols. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents are weakly polar. While they may interact with the aromatic core, they are poor solvents for the highly polar carboxylic acid and nitro groups. |

| Aromatic Hydrocarbon | Toluene, Benzene | Very Low to Insoluble | These non-polar solvents can interact with the phenyl rings via π-stacking but cannot effectively solvate the polar functional groups. |

| Non-polar Aliphatic | Hexanes, Heptane | Insoluble | The high polarity and hydrogen-bonding capability of the solute are incompatible with these non-polar, non-H-bonding solvents. |

| Aqueous | Water | Insoluble | Despite its polar groups, the large, hydrophobic diaryl ketone backbone will render the molecule practically insoluble in neutral water. Solubility is expected to increase significantly in basic aqueous solutions (e.g., aq. NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid to form a highly polar carboxylate salt.[21] |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal equilibrium or "shake-flask" method is the gold standard for accurately determining the solubility of a solid compound in a solvent.[22] It relies on allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.

Principle

A supersaturated solution of the compound is created by adding an excess of the solid to a known volume of solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure thermodynamic equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified using an appropriate analytical technique.

Diagram of Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Stock Solutions/Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., mobile phase for HPLC).

-

Generate a calibration curve by analyzing these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). A linear plot of signal versus concentration with an R² > 0.99 is required.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg in a 2 mL vial). The presence of undissolved solid at the end of the experiment is essential.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period, typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured solubility value remains constant.

-

-

Sampling and Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

-

Quantification:

-

Accurately dilute the filtered sample with the analytical solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the pre-validated analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the organic solvent, accounting for the dilution factor.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Key Factors Influencing Experimental Results

-

Temperature: The solubility of most organic solids increases with temperature.[23] Therefore, precise temperature control during the equilibration phase is crucial for obtaining reproducible results.

-

pH (for aqueous solutions): As a carboxylic acid, the aqueous solubility of this compound will be highly pH-dependent. In basic solutions, it will deprotonate to form the more soluble carboxylate salt.[24]

-

Purity of Compound and Solvents: Impurities can significantly alter the measured solubility. Use high-purity solute and analytical-grade solvents.

-

Solid State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

Conclusion

References

A comprehensive list of references is available in the final section of this document.

References

-

Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson Notes. Retrieved January 2, 2026, from [Link]

-

Teachy. (n.d.). Summary of Organic Functions: Ketones and Their Practical Applications. Teachy. Retrieved January 2, 2026, from [Link]

-

Solubility of Things. (n.d.). Benzophenone. Solubility of Things. Retrieved January 2, 2026, from [Link]

-

Solubility of Things. (n.d.). Terephthalic Acid. Solubility of Things. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Retrieved January 2, 2026, from [Link]

-

UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. PMC. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzophenone. PubChem. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Terephthalic Acid. PubChem. Retrieved January 2, 2026, from [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Hansen Solubility. Retrieved January 2, 2026, from [Link]

-

Homework.Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Study.com. Retrieved January 2, 2026, from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Terephthalic acid. Wikipedia. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Benzophenone. Wikipedia. Retrieved January 2, 2026, from [Link]

-

Reddit. (2025). Why are ketones more soluble than aldehydes?. Reddit. Retrieved January 2, 2026, from [Link]

-

Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Quora. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved January 2, 2026, from [Link]

-

National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. NIEHS. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Retrieved January 2, 2026, from [Link]

-

Hansen Solubility. (n.d.). Designer Solvent Blends. Hansen Solubility. Retrieved January 2, 2026, from [Link]

-

JoVE. (2023). Video: Physical Properties of Carboxylic Acids. JoVE. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound. Google Patents.

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved January 2, 2026, from [Link]

-

Solubility of Things. (n.d.). Reactions of Carbonyl Compounds. Solubility of Things. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025). Solubilities of terephthalaldehydic, p-toluic, benzoic, terephthalic and isophthalic acids in N,N-dimethylformamide from 294.75 to 370.45 K. ResearchGate. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Wikipedia. Retrieved January 2, 2026, from [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Nitro compound. Wikipedia. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-nitro- (CAS 62-23-7). Cheméo. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenoxy)benzoic acid. PubChem. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. ResearchGate. Retrieved January 2, 2026, from [Link]

-

Missouri S&T. (n.d.). Aromatic Nitro Compounds. MST.edu. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Introduction of the nitro group into aromatic systems. ResearchGate. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved January 2, 2026, from [Link]

-

PubMed Central. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PMC. Retrieved January 2, 2026, from [Link]

Sources

- 1. 7377-13-1|this compound|BLD Pharm [bldpharm.com]

- 2. 7377-13-1 this compound AKSci 9227CB [aksci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 7377-13-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound 97.00% | CAS: 7377-13-1 | AChemBlock [achemblock.com]

- 6. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 7. Video: Physical Properties of Carboxylic Acids [jove.com]

- 8. homework.study.com [homework.study.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. teachy.ai [teachy.ai]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. quora.com [quora.com]

- 14. Nitro compound - Wikipedia [en.wikipedia.org]

- 15. svedbergopen.com [svedbergopen.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 18. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 19. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 20. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. www1.udel.edu [www1.udel.edu]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Thermal Stability of 4-(4-Nitrobenzoyl)benzoic Acid

This guide provides an in-depth analysis of the thermal stability of 4-(4-Nitrobenzoyl)benzoic acid, a molecule of interest in pharmaceutical and materials science. Given the energetic nature of the nitro functional group, a thorough understanding of this compound's behavior under thermal stress is paramount for safe handling, processing, and storage. This document is intended for researchers, chemists, and drug development professionals, offering a framework for both theoretical assessment and empirical investigation.

Introduction: The Duality of Functionality in this compound

This compound is a complex aromatic molecule featuring three key functional groups: a carboxylic acid, a ketone (as part of the benzoyl group), and a nitro group. Each of these imparts distinct chemical properties that collectively influence the molecule's thermal stability.

-

The Nitro Group (-NO₂): This electron-withdrawing group is well-known for its energetic properties and is a common feature in explosives.[1][2] Its presence inherently raises concerns about rapid, exothermic decomposition upon heating.[3] The C-NO₂ bond, while having a high bond dissociation energy, can be the initiation point for runaway reactions, especially in the condensed phase.[1]

-

The Benzoyl Group (-COC₆H₅): The aromatic ketone structure contributes to the molecule's rigidity and can influence its crystalline structure. The carbonyl group is also an electron-withdrawing group, which can affect the electronic properties of the adjacent benzene ring.

-

The Carboxylic Acid Group (-COOH): This group introduces the potential for intermolecular hydrogen bonding, which can significantly impact the melting point and the energy required to initiate decomposition.

The interplay of these groups dictates the thermal behavior of this compound. Understanding this interplay is critical for predicting and preventing hazardous thermal events.

Theoretical Assessment of Thermal Stability

In the absence of direct experimental data for this compound, a comparative analysis with structurally related compounds can provide valuable insights.

-

4-Nitrobenzoic Acid: As a simpler analog, 4-nitrobenzoic acid provides a baseline. Studies on nitrobenzoic acid isomers show they undergo significant exothermic decomposition at temperatures between 250-400 °C.[4] The decomposition of aromatic nitro compounds often involves the release of toxic fumes, including nitrogen oxides.[5]

-

4-Benzoylbenzoic Acid: This compound lacks the energetic nitro group. It is a more stable crystalline solid with a melting point of approximately 198-200 °C.[3] Its decomposition would be expected at significantly higher temperatures than its nitro-substituted counterpart and would likely proceed through different mechanisms, such as decarboxylation.

Hypothesis on the Thermal Stability of this compound:

The presence of both the nitro and benzoyl groups, both being electron-withdrawing, is expected to influence the overall thermal stability. The additional electron-withdrawing character of the benzoyl group may further destabilize the molecule compared to 4-nitrobenzoic acid, potentially lowering the decomposition onset temperature. However, the larger molecular size and potential for different crystal packing could also play a role.

Experimental Characterization of Thermal Stability

A definitive understanding of the thermal stability of this compound requires empirical data obtained from specialized analytical techniques. The primary methods for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

Core Analytical Techniques

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would reveal the onset temperature of decomposition (where mass loss begins) and the kinetics of this process.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition.[7] For a potentially energetic material like this, a sharp, significant exotherm would be a critical indicator of a hazardous decomposition.[6]

The following diagram illustrates a typical workflow for the thermal analysis of a novel compound.

Caption: Experimental workflow for assessing thermal stability.

Predicted Thermal Profile

Based on related compounds, the following table summarizes the expected thermal events for this compound when analyzed by TGA and DSC.

| Thermal Event | Expected Temperature Range (°C) | Technique | Observation | Significance |

| Melting | 200 - 250 | DSC | Endothermic peak | Provides information on purity and crystalline form. |

| Decomposition | > 250 | TGA / DSC | Sharp mass loss (TGA) and a large exothermic peak (DSC) | Indicates the onset of thermal instability and the potential for a hazardous runaway reaction. |

Potential Decomposition Mechanism

The thermal decomposition of aromatic nitro compounds is complex. For this compound, the decomposition is likely initiated by the cleavage of the C-NO₂ bond, which is typically the weakest point in such molecules.[8] This initial step would generate highly reactive radical species, leading to a cascade of secondary reactions.

A plausible decomposition pathway is illustrated below:

Caption: A simplified proposed decomposition pathway.

The gaseous products generated, such as nitrogen oxides (NOₓ), carbon monoxide (CO), and carbon dioxide (CO₂), are toxic and contribute to pressure buildup in a closed system.[5]

Synthesis and Purification Protocols

The thermal stability of a compound is highly sensitive to impurities, which can act as catalysts for decomposition.[3] Therefore, the synthesis and purification of this compound must be conducted with care to ensure the material being tested is of high purity.

Synthesis

A common route for the synthesis of this compound involves the Friedel-Crafts acylation of benzoic acid with 4-nitrobenzoyl chloride.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent (e.g., dichloromethane).

-

Addition of Reactants: Slowly add 4-nitrobenzoyl chloride to the stirred suspension. Then, add benzoic acid portion-wise, maintaining the temperature below 25 °C.

-

Reaction: After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation: The crude product will precipitate. Isolate it by vacuum filtration and wash with water.

Purification

Recrystallization is a suitable method for purifying the crude product.

Step-by-Step Protocol:

-

Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water mixture) in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

-

Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

-

Hot Filtration: If there are any insoluble impurities, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety, Handling, and Storage

Given the potential thermal hazards of this compound, strict safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Ventilation: Handle the compound in a well-ventilated fume hood.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[11] Avoid contact with strong oxidizing and reducing agents.[5]

-

Scale-up Precautions: When working with larger quantities, consider the potential for thermal runaway. Use appropriate equipment and have a clear plan for emergency cooling.

Conclusion

References

- Kadaba, P. K. (1970). CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. Synthesis, 1970(6), 310.

-

Al Mamari, H. (2016, January 28). Effects of Groups on Acidity of Benzoic Acid III [Video]. YouTube. [Link]

- Google Patents. (n.d.). SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.

-

ACS Publications. (2021). Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels. The Journal of Organic Chemistry. [Link]

-

International Labour Organization. (n.d.). ICSC 1684 - 4-NITROBENZOIC ACID. Retrieved from [Link]

-

SciELO. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society, 68(4). [Link]

-

European Patent Office. (n.d.). EP1853548A1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]

-

AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds. Physical Chemistry Chemical Physics, 18(19), 13265-13275. [Link]

- National Bureau of Standards. (1951). Preparation of benzoic acid of high purity.

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

Nature. (2023, June 5). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Scientific Reports, 13(1), 9152. [Link]

-

ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Benzoylbenzoic acid 99 611-95-0 [sigmaaldrich.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. azom.com [azom.com]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. quora.com [quora.com]

- 11. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - Google Patents [patents.google.com]

"computational studies of 4-(4-Nitrobenzoyl)benzoic acid"

An In-Depth Technical Guide to the Computational Analysis of 4-(4-Nitrobenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive computational analysis of this compound, a molecule of interest in medicinal chemistry and materials science. From the perspective of a Senior Application Scientist, this document details the theoretical framework and practical application of computational techniques to elucidate the structural, spectroscopic, and electronic properties of the title compound. We will explore Density Functional Theory (DFT) for geometry optimization and spectroscopic simulation, Frontier Molecular Orbital (HOMO-LUMO) theory and Molecular Electrostatic Potential (MEP) mapping to predict chemical reactivity, and molecular docking to investigate potential biological activity. Each section is designed to explain the causality behind methodological choices, ensuring a self-validating and authoritative narrative for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Computational Scrutiny

This compound (C₁₄H₉NO₅) is a derivative of benzoic acid featuring a nitrobenzoyl moiety. Its structure, possessing both a carboxylic acid group and a nitro group, suggests a potential for diverse chemical interactions and biological activities. Benzoic acid derivatives are known scaffolds in drug discovery, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group can significantly modulate these activities and introduce new ones.

Before embarking on extensive and resource-intensive laboratory synthesis and testing, computational chemistry offers a powerful and predictive lens through which we can analyze the molecule's fundamental properties. By employing quantum chemical calculations, we can build a robust theoretical model of the molecule. This in silico approach allows us to:

-

Validate Molecular Structure: Compare optimized geometry with potential crystallographic data.

-

Confirm Spectroscopic Identity: Correlate calculated vibrational and NMR spectra with experimental data.[3]

-

Predict Reactivity: Identify the most reactive sites for chemical modification and understand its electronic behavior.

-

Screen for Biological Potential: Simulate interactions with protein targets to generate hypotheses about its mechanism of action.

This guide will walk through these computational steps, providing both the theoretical underpinnings and the practical workflows necessary to build a complete molecular profile of this compound.

Foundational Analysis: Molecular Geometry and Spectroscopic Validation

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This optimized geometry is the foundation for all subsequent calculations.

Geometry Optimization

Density Functional Theory (DFT) is the method of choice for geometry optimization due to its excellent balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates both Hartree-Fock and DFT principles, combined with a Pople-style basis set such as 6-311++G(d,p), is a widely accepted standard for organic molecules, providing reliable geometric parameters.[4][5] The "++" indicates the inclusion of diffuse functions on all atoms, crucial for describing anions and weak interactions, while "(d,p)" adds polarization functions, which are necessary for accurately describing bonding.

The optimization process computationally "relaxes" an initial sketched structure into its lowest energy state. The resulting bond lengths and angles can then be analyzed. For ultimate validation, these theoretical parameters would be compared against experimental data from single-crystal X-ray diffraction.[6]

Table 1: Predicted Key Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å |

| Bond Length | O-H (Carboxylic Acid) | ~0.97 Å |

| Bond Length | C=O (Ketone Bridge) | ~1.22 Å |

| Bond Length | N-O (Nitro Group) | ~1.23 Å |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | ~45-55° |

Note: These are representative values based on typical DFT calculations for similar structures. Actual values would be generated from a specific calculation.

Spectroscopic Analysis: A Bridge Between Theory and Experiment

Once the geometry is optimized, we can simulate the molecule's spectroscopic profile. This is a critical validation step: if the calculated spectra closely match the experimental spectra, it builds confidence in the accuracy of our computational model.

FT-IR Vibrational Analysis: Theoretical vibrational frequencies are calculated from the second derivative of the energy with respect to atomic positions. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending). It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors.[5]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Functional Group | Experimental Frequency[3] | Calculated (Scaled) Frequency | Vibrational Mode |

| O-H (Carboxylic Acid) | ~3000 (broad) | ~3050 | Stretching |

| C=O (Carboxylic Acid) | ~1700 | ~1710 | Stretching |

| C=O (Ketone) | ~1650 | ~1660 | Stretching |

| NO₂ (Asymmetric) | ~1520 | ~1530 | Stretching |

| NO₂ (Symmetric) | ~1345 | ~1350 | Stretching |

NMR Chemical Shift Analysis: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict NMR chemical shifts (¹H and ¹³C).[7] Calculated isotropic shielding values are referenced against a standard (e.g., Tetramethylsilane, TMS), also calculated at the same level of theory, to yield the final chemical shifts.

The strong correlation between the predicted values in Table 2 and known experimental data validates the chosen computational method (DFT/B3LYP/6-311++G(d,p)) and the optimized molecular structure.

Predicting Chemical Behavior: Electronic Property Analysis

With a validated molecular model, we can now explore its electronic properties, which are key determinants of its chemical reactivity and stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction.[8] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons, acting as a nucleophile. Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: The innermost orbital devoid of electrons. It represents the ability to accept electrons, acting as an electrophile. Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is a critical indicator of molecular stability and reactivity.[9] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and more reactive.[10]

Caption: A typical workflow for a molecular docking experiment.

A successful docking simulation would show the molecule fitting snugly into the protein's active site, forming specific interactions (e.g., hydrogen bonds between the carboxyl/nitro oxygens and amino acid residues) that stabilize the complex. This provides a testable hypothesis for its mechanism of action.

Detailed Experimental Protocols

To ensure reproducibility and clarity, this section provides standardized protocols for the key computational experiments described.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

This protocol assumes the use of the Gaussian software package. [4]

-

Build Molecule: Construct the 3D structure of this compound using a molecular editor like GaussView.

-

Set Up Calculation: In the Gaussian input file, specify the following keywords:

-

#p OPT FREQ B3LYP/6-311++G(d,p) SCRF=(Solvent=DMSO)

-

p: Prints extra output.

-

OPT: Requests a geometry optimization.

-

FREQ: Requests a frequency calculation (for IR spectra and thermal analysis).

-

B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

-

SCRF: (Optional) Performs the calculation in a simulated solvent environment (e.g., DMSO) using the Polarizable Continuum Model (PCM), which can be more realistic than a gas-phase calculation.

-

-

-

Specify Charge and Multiplicity: For this molecule, this will be 0 1 (charge 0, spin multiplicity 1).

-

Submit and Run: Execute the calculation on a suitable computational server.

-

Analyze Output:

-

Verify that the optimization converged successfully (look for "Optimization completed").

-

Confirm there are no imaginary frequencies, which indicates a true energy minimum has been found.

-

Extract the optimized coordinates, bond lengths, angles, and the calculated vibrational frequencies from the output file. Visualize the vibrational modes using GaussView.

-

Protocol 2: Molecular Docking with AutoDock Vina

This protocol outlines a typical docking procedure. [4]

-

Receptor Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or PyMOL, remove all water molecules and co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges for all atoms. Save the prepared receptor file in .pdbqt format.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Using AutoDock Tools, set the torsional degrees of freedom (rotatable bonds) and assign charges. Save the prepared ligand file in .pdbqt format.

-

-

Grid Box Definition:

-

Identify the active site of the receptor (often where the original ligand was bound).

-

Define a 3D grid box that encompasses this entire active site. The size and center of this box are specified in a configuration file.

-

-

Docking Execution:

-

Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand files, and the coordinates and dimensions of the grid box.

-

Run the docking simulation from the command line: vina --config conf.txt --log log.txt

-

-

Results Analysis:

-

The output file (a .pdbqt file) will contain the top-ranked binding poses of the ligand. The binding affinities (in kcal/mol) will be listed in the log file.

-